molecular formula C7H9BrClFN2O B6200882 4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride CAS No. 2694728-77-1

4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride

Cat. No.: B6200882
CAS No.: 2694728-77-1
M. Wt: 271.51 g/mol
InChI Key: AXIGENWOWKMQQN-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C7H8BrFN2O·HCl. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with two amine groups and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the bromine, fluorine, and methoxy groups. The amine groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride is used in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine
  • 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine sulfate
  • 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine phosphate

Uniqueness

4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2694728-77-1

Molecular Formula

C7H9BrClFN2O

Molecular Weight

271.51 g/mol

IUPAC Name

4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C7H8BrFN2O.ClH/c1-12-7-3(8)2-4(9)5(10)6(7)11;/h2H,10-11H2,1H3;1H

InChI Key

AXIGENWOWKMQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1N)N)F)Br.Cl

Purity

95

Origin of Product

United States

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